1-Aminohexan-3-ol
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Overview
Description
1-Aminohexan-3-ol is an organic compound with the molecular formula C6H15NO. It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a six-carbon chain. The compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminohexan-3-ol can be synthesized through several methods. One common approach involves the reduction of 3-nitrohexan-1-ol using hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the reductive amination of 3-hexanone using ammonia and a reducing agent like sodium borohydride.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitrohexan-1-ol. This process is efficient and yields high purity products. The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Chemical Reactions Analysis
Types of Reactions: 1-Aminohexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: 3-Hexanone or 3-hexanal.
Reduction: Hexylamine.
Substitution: Various substituted hexanols depending on the reagent used.
Scientific Research Applications
1-Aminohexan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
1-Aminohexan-3-ol can be compared with other similar compounds such as 6-amino-1-hexanol and 3-amino-1-hexanol. While these compounds share similar structures, this compound is unique due to the position of the amino and hydroxyl groups on the carbon chain. This unique structure gives it distinct chemical and physical properties, making it suitable for specific applications.
Comparison with Similar Compounds
- 6-Amino-1-hexanol
- 3-Amino-1-hexanol
- 1-Amino-2-hexanol
Properties
IUPAC Name |
1-aminohexan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-3-6(8)4-5-7/h6,8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLJNYYAWMTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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